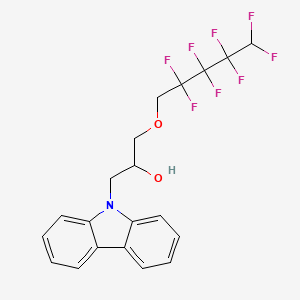![molecular formula C23H32 B14148056 1-[trans-4-[(1E)-2-(trans-4-Ethenylcyclohexyl)ethenyl]cyclohexyl]-4-methylbenzene CAS No. 199433-38-0](/img/structure/B14148056.png)
1-[trans-4-[(1E)-2-(trans-4-Ethenylcyclohexyl)ethenyl]cyclohexyl]-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-[4-[2-(4-vinylcyclohexyl)ethenyl]cyclohexyl]benzene is an organic compound that belongs to the class of substituted cyclohexanes. This compound features a complex structure with multiple cyclohexyl and vinyl groups, making it a subject of interest in various chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[4-[2-(4-vinylcyclohexyl)ethenyl]cyclohexyl]benzene typically involves multiple steps:
Formation of the Vinylcyclohexyl Intermediate: This step involves the reaction of cyclohexene with a vinyl group under specific conditions, often using a catalyst such as palladium or nickel.
Coupling Reaction: The vinylcyclohexyl intermediate is then coupled with a benzene derivative through a series of reactions, including Friedel-Crafts alkylation or Suzuki coupling, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts like palladium on carbon to facilitate the hydrogenation of cyclohexene.
High-Pressure Reactions: Conducting reactions under high pressure to increase yield and efficiency.
Purification: Employing techniques such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-[4-[2-(4-vinylcyclohexyl)ethenyl]cyclohexyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst can convert the vinyl groups to ethyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium on carbon.
Catalysts: Palladium, nickel, aluminum chloride.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Ethyl-substituted cyclohexanes.
Substitution Products: Various substituted benzene derivatives.
Scientific Research Applications
1-Methyl-4-[4-[2-(4-vinylcyclohexyl)ethenyl]cyclohexyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[4-[2-(4-vinylcyclohexyl)ethenyl]cyclohexyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-vinylcyclohexane: A simpler analog with a single vinyl group.
4-Vinylcyclohexene: Another related compound with a vinyl group attached to the cyclohexene ring.
Uniqueness
1-Methyl-4-[4-[2-(4-vinylcyclohexyl)ethenyl]cyclohexyl]benzene is unique due to its complex structure, which includes multiple cyclohexyl and vinyl groups
Properties
CAS No. |
199433-38-0 |
|---|---|
Molecular Formula |
C23H32 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
1-[4-[(E)-2-(4-ethenylcyclohexyl)ethenyl]cyclohexyl]-4-methylbenzene |
InChI |
InChI=1S/C23H32/c1-3-19-6-8-20(9-7-19)10-11-21-12-16-23(17-13-21)22-14-4-18(2)5-15-22/h3-5,10-11,14-15,19-21,23H,1,6-9,12-13,16-17H2,2H3/b11-10+ |
InChI Key |
QUNBQZOJIPECLH-ZHACJKMWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2CCC(CC2)/C=C/C3CCC(CC3)C=C |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCC(CC2)C=CC3CCC(CC3)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-[2-(methoxymethoxy)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14147979.png)
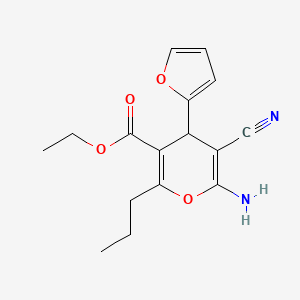
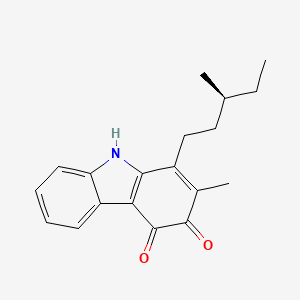
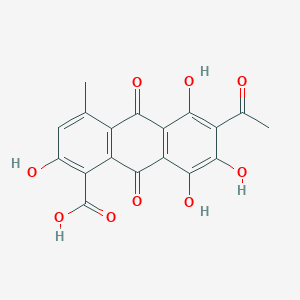
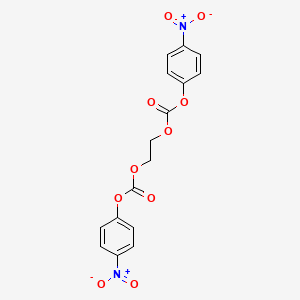
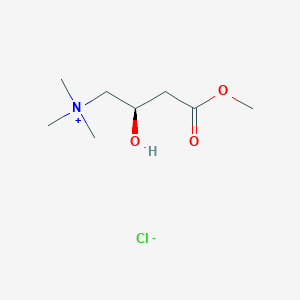
![(4E)-4-[(5-chloro-2-methoxyphenyl)(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B14148001.png)
![2-(3,4-Dimethylphenyl)-2-oxoethyl 2,3-dihydro-2-[3-[[(2-methylphenyl)amino]carbonyl]phenyl]-1,3-dioxo-1H-isoindole-5-carboxylate](/img/structure/B14148012.png)

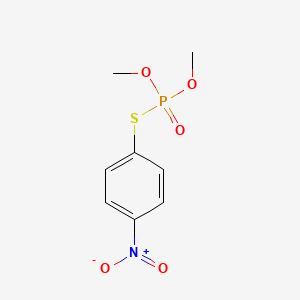
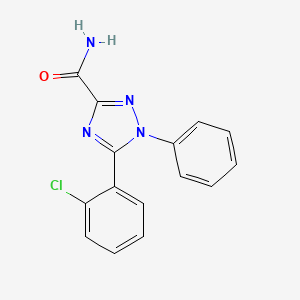
![N-(5,7-diphenyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanesulfonamide](/img/structure/B14148044.png)
![6-[[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]-2-methylpyridazin-3-one](/img/structure/B14148048.png)
